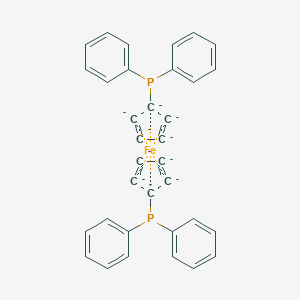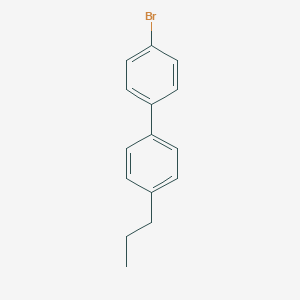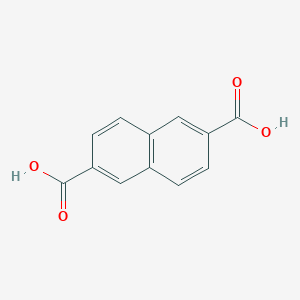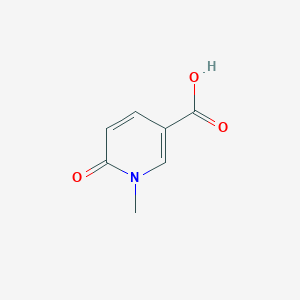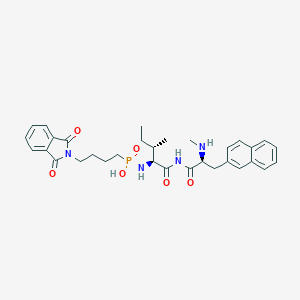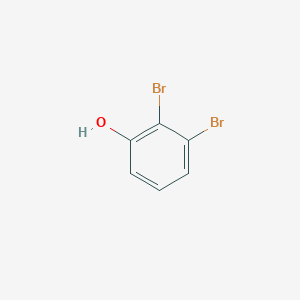
2,3-二溴苯酚
描述
2,3-Dibromophenol is a precursor for organic synthesis and is a metabolite of dibromobenzene . It is a member of the dibromophenols, a group of bromophenols consisting of one hydroxy group and two bromine atoms bonded to a benzene ring .
Synthesis Analysis
2,3-Dibromophenol can be synthesized using tert-butylhydroperoxide and copper acetylacetonate in water at room temperature for 12 hours . The reaction solution is then concentrated, and the product is obtained by column chromatography .Molecular Structure Analysis
The molecular formula of 2,3-Dibromophenol is C6H4Br2O . Its IUPAC name is 2,3-dibromophenol . The InChI code is InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H and the canonical SMILES is C1=CC(=C(C(=C1)Br)Br)O .Physical And Chemical Properties Analysis
2,3-Dibromophenol has a molecular weight of 251.90 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its XLogP3-AA is 2.9, indicating its partition coefficient between octanol and water .科学研究应用
Organic Synthesis Precursor
2,3-Dibromophenol serves as a precursor in organic synthesis . It is utilized in the preparation of various organic compounds due to its reactive bromine atoms which can be substituted with other functional groups .
Antibacterial Agent
Research has shown that derivatives of 2,3-Dibromophenol exhibit potent antibacterial activity . For instance, compounds isolated from marine sponges containing the dibromophenol moiety have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria .
Environmental Monitoring
In environmental science, 2,3-Dibromophenol is studied for its role as a bioindicator . It is used to monitor the presence of brominated flame retardants, which are environmental pollutants, in various ecosystems .
Analytical Chemistry
In analytical chemistry, 2,3-Dibromophenol is used as a standard in chromatographic analysis to identify and quantify substances within a sample. Its well-defined properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Material Science
In material science, 2,3-Dibromophenol is involved in the synthesis of advanced materials . Its bromine atoms can be part of cross-linking reactions that lead to the formation of polymers with specific properties .
Biochemical Research
2,3-Dibromophenol is used in biochemistry to study protein interactions . It has been used to investigate the binding affinity and structural changes in proteins like human hemoglobin, which can have implications for understanding the effects of environmental toxins on human health .
安全和危害
2,3-Dibromophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity .
Relevant Papers Several papers have been published on bromophenols, including 2,3-Dibromophenol. These papers discuss topics such as the environmental occurrence, toxic effects, and transformation of man-made bromophenols , the interactions of bromophenolic disinfection byproducts with human serum albumin , and the formation of environmentally relevant brominated dioxins from bromophenols .
作用机制
Target of Action
2,3-Dibromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring Bromophenols, in general, have been found in human blood and breast milk, suggesting that they interact with biological systems .
Mode of Action
It is known that bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that 2,3-Dibromophenol may interact with its targets through similar electrophilic mechanisms.
Biochemical Pathways
A study on a marine representative of the gammaproteobacteria showed that a related compound, 3,3’,5,5-tetrabromo-2,2-biphenyldiol (4-bp), inhibits diverse phytoplankton by inhibiting plastoquinone synthesis . This suggests that 2,3-Dibromophenol may also affect similar biochemical pathways.
Result of Action
A study on the nephrotoxic potential of two 1,2-dibromobenzene metabolites, 2,3- and 3,4-dibromophenol, using isolated kidney cells from male fischer 344 rats as the model, found that 2,3-dibromophenol induced slightly greater nephrotoxicity than 3,4-dibromophenol at comparable concentrations and times .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromophenol. For instance, bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk . This suggests that the presence of BFRs in the environment could potentially influence the action of 2,3-Dibromophenol.
属性
IUPAC Name |
2,3-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAKEOXYWBWIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334116 | |
| Record name | 2,3-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromophenol | |
CAS RN |
28514-45-6, 57383-80-9 | |
| Record name | Phenol, dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
